1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

Catalog No.
S682829
CAS No.
22224-41-5
M.F
C26H22O8
M. Wt
462.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

CAS Number

22224-41-5

Product Name

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

IUPAC Name

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1

InChI Key

HUHVPBKTTFVAQF-PIXQIBFHSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Starting material for nucleoside synthesis:

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is primarily employed as a starting material for the synthesis of various nucleosides. Nucleosides are fundamental building blocks of nucleotides, which are essential components of nucleic acids like DNA and RNA [, ].

The benzoyl groups (C6H5CO) attached to the ribose sugar ring can be selectively removed or replaced with other functional groups, allowing for the creation of diverse nucleoside structures with unique properties [, ].

Intermediate for cloforabine synthesis:

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose serves as a crucial intermediate in the synthesis of cloforabine, a nucleoside analog with antiviral and anticancer properties [, ]. Cloforabine disrupts viral replication and exhibits activity against various viruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV) [].

Furthermore, research suggests potential applications of cloforabine in treating certain types of cancers, including acute lymphoblastic leukemia (ALL) [].

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose (TBR) is a synthetic organic molecule derived from D-ribose, a pentose sugar found in RNA. It contains a five-membered sugar ring (furanose) with three hydroxyl groups (OH) at positions 1, 3, and 5, each protected by a benzoyl group (C6H5CO) []. TBR serves as a key starting material for the synthesis of various nucleosides, which are essential components of RNA and DNA.


Molecular Structure Analysis

TBR possesses a complex molecular structure with several key features:

  • Five-membered sugar ring (furanose): The core structure is a five-membered ring with carbon and oxygen atoms, adopting a furanose form with a single oxygen bridging two carbon atoms [].
  • Hydroxyl groups (OH): Three hydroxyl groups are present at positions 1, 3, and 5 on the sugar ring. These hydroxyl groups are crucial for further modifications and attachment of nucleobases in nucleoside synthesis.
  • Benzoyl protecting groups: Each hydroxyl group is attached to a benzoyl group (C6H5CO) through an ester linkage. These bulky benzoyl groups serve as protecting groups, preventing undesired reactions at the hydroxyl positions while allowing for selective modifications at a later stage.
  • Anomeric carbon (C1): The carbon atom at position 1 (C1) is chiral, meaning it has four different substituents and exists in two stereoisomers (alpha and beta). TBR specifically refers to the alpha isomer, where the hydroxyl group at C1 is positioned on the same side of the ring as the CH2OH group [].

Chemical Reactions Analysis

Deprotection and Nucleoside Formation:

TBR reacts with a nucleobase (e.g., adenine, guanine, uracil) under specific conditions (often with a Lewis acid catalyst) to form a nucleoside. The benzoyl protecting groups are removed (deprotected) using acidic or basic reagents, allowing the free hydroxyl group to form a glycosidic bond with the nucleobase.

Balanced Chemical Equation (example with adenine):

TBR + Adenine -> Benzoyl Chloride (byproduct) + 1,N-α-D-Ribofuranosyladenine (nucleoside)


Physical And Chemical Properties Analysis

  • Melting Point: 132-142°C.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane.
  • Stability: Relatively stable under dry conditions but can hydrolyze (decompose) in the presence of moisture or acids to release the free ribose sugar.

Mechanism of Action (Not Applicable)

TBR itself does not have a specific biological function. It serves as a chemical intermediate for the synthesis of nucleosides, which then play crucial roles in cellular processes.

  • Mild irritant: TBR may cause mild skin and eye irritation upon contact [].
  • Respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract [].
  • Proper handling required: Standard laboratory safety practices for handling organic chemicals should be followed when working with TBR [].

XLogP3

4.2

Dates

Modify: 2023-08-15

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